molecular formula C11H21ClN2O B1441163 (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236267-61-0

(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1441163
CAS No.: 1236267-61-0
M. Wt: 232.75 g/mol
InChI Key: DMBUKYYPXOVZBU-UHFFFAOYSA-N
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Description

(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a synthetic organic compound with a complex structure that includes both piperidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling of Rings: The piperidine and pyrrolidine rings are then coupled through a methanone linkage, often using reagents such as acyl chlorides or anhydrides in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimized Reaction Conditions: Temperature, pressure, and solvent systems are carefully controlled to maximize yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone: The free base form of the compound.

    (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanol: A reduced form of the compound.

    (4-Methyl-1-piperidinyl)(2-pyrrolidinyl)carboxylic acid: An oxidized form of the compound.

Uniqueness

(4-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is unique due to its dual ring structure, which imparts specific chemical and biological properties. This duality allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of the ring structures or have different functional groups.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBUKYYPXOVZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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